3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine
Description
3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a fused heterocyclic compound comprising a triazole ring fused with a thiadiazole moiety. The trifluoromethyl (-CF₃) group at position 3 and the amine (-NH₂) at position 6 distinguish it from other derivatives in this class.
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F3N5S/c5-4(6,7)1-9-10-3-12(1)11-2(8)13-3/h(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYNEHQFBMIRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NN=C2N1N=C(S2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F3N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-hydrazinyl-6H-1,3,4-thiadiazine with trifluoromethyl-substituted ortho esters in the presence of an acid catalyst . This method allows for the annulation of the triazole ring onto the thiadiazole framework.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group at position 6 serves as a nucleophilic site for substitution reactions.
Key Examples :
- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in basic conditions to form amides. For example: Yields exceed 80% under anhydrous conditions .
- Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/KCO to produce N-alkylated derivatives .
Table 1: Substitution Reactions of the Amine Group
| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|---|
| Acylation | Acetyl chloride | EtN, THF, 0°C | 6-Acetamido-triazolo-thiadiazole | 85 | |
| Alkylation | Methyl iodide | DMF, KCO | 6-Methylamino-triazolo-thiadiazole | 78 |
Electrophilic Aromatic Substitution
The electron-deficient triazole-thiadiazole ring system undergoes regioselective electrophilic substitution, primarily at position 5. The trifluoromethyl group directs incoming electrophiles via its strong electron-withdrawing effect.
Key Examples :
- Nitration : Reacts with HNO/HSO to yield 5-nitro derivatives .
- Sulfonation : Forms 5-sulfo derivatives with concentrated HSO .
Mechanistic Insight :
The trifluoromethyl group deactivates the ring, requiring harsh conditions for electrophilic substitution. Position 5 is favored due to resonance stabilization of the intermediate .
Oxidation
The amine group can be oxidized to a nitro group using HO/AcOH or KMnO:Yields range from 60–70% .
Reduction
The triazole-thiadiazole ring remains stable under standard reduction conditions (e.g., H/Pd-C), but the trifluoromethyl group is unaffected .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in [3+2] cycloadditions with nitrile oxides or diazo compounds. For example:Yields depend on the electronic nature of the nitrile oxide .
Coordination Chemistry
The nitrogen-rich structure acts as a ligand for transition metals. Example complexes:
- Cu(II) Complexes : Forms octahedral complexes via N-coordination, enhancing antimicrobial activity .
- Fe(III) Complexes : Exhibits redox activity in catalytic applications .
Table 2: Metal Complexation Data
| Metal | Ligand Site | Geometry | Application | Source |
|---|---|---|---|---|
| Cu(II) | Triazole N-atoms | Octahedral | Antibacterial agent | |
| Fe(III) | Thiadiazole S-atom | Tetrahedral | Oxidation catalysis |
Functionalization via Cross-Coupling
The compound undergoes Suzuki-Miyaura coupling at position 5 (if halogenated) with aryl boronic acids. While the parent compound lacks halogens, brominated analogs show >90% coupling efficiency with Pd(PPh) .
Acid-Base Reactions
The amine group (pK ~4.5) protonates in acidic media, forming water-soluble salts (e.g., HCl salts) . Deprotonation occurs in basic conditions (pH >9), enabling further reactivity .
Thermal Stability
Decomposes above 250°C without melting, releasing HF and NH gases. Thermogravimetric analysis (TGA) shows 95% mass loss by 300°C .This compound’s reactivity is governed by its electron-deficient aromatic system, nucleophilic amine, and robust trifluoromethyl group. Applications span medicinal chemistry (antimicrobial/anticancer agents) , materials science (ligands for catalysis) , and agrochemicals . Further studies should explore photochemical reactions and biocatalytic transformations.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines:
- Mechanism of Action : These compounds may act by inhibiting key enzymes involved in cancer cell proliferation and survival. For instance, studies have demonstrated that certain derivatives can inhibit the growth of human colon cancer cell lines (HCT116) with IC50 values ranging from 0.74 to 10.0 μg/mL .
| Cell Line | IC50 (μg/mL) |
|---|---|
| HCT116 (Colon Cancer) | 3.29 |
| H460 (Lung Cancer) | 10.0 |
| MCF-7 (Breast Cancer) | Not specified |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Various studies have highlighted its potential as an antibacterial and antifungal agent:
- Activity Against Pathogens : The triazolo-thiadiazole derivatives have demonstrated inhibitory effects against a range of bacterial strains and fungi. This activity is often attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor:
- Carbonic Anhydrase Inhibitors : Some derivatives have shown promise as inhibitors of carbonic anhydrase, an enzyme critical in regulating pH and fluid balance in biological systems . This inhibition can be leveraged for therapeutic strategies in conditions like glaucoma and edema.
Case Study 1: Synthesis and Biological Evaluation
A study conducted by Marathe et al. focused on the synthesis of various arylamino derivatives of triazolo-thiadiazole and their biological evaluation against different cancer cell lines. The findings revealed that specific substitutions on the thiadiazole ring significantly enhanced anticancer activity .
Case Study 2: Mechanistic Insights
Research published in the journal Molecules reviewed the mechanisms by which thiadiazole derivatives exert their anticancer effects. The authors noted that these compounds could induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Mechanism of Action
The mechanism of action of 3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may act as an enzyme inhibitor, blocking the activity of enzymes crucial for the survival of pathogens or cancer cells . The trifluoromethyl group enhances its binding affinity and specificity towards these targets, making it a potent bioactive molecule .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the triazolothiadiazole core significantly influence melting points, solubility, and molecular weight. Below is a comparative analysis:
*Molecular weight calculated from formula.
Key Observations :
- Trifluoromethyl vs. Methyl : The -CF₃ group increases molecular weight by ~54 g/mol compared to the methyl analog, likely enhancing lipophilicity and metabolic stability .
- Aryl vs. Alkyl Substituents: Nitrophenyl (7c) and bromophenylamino (8a) derivatives exhibit higher melting points (>170°C) due to stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding) . The trifluoromethyl group’s electron-withdrawing nature may reduce melting points compared to nitro groups but increase them relative to methyl .
Key Observations :
- Antimicrobial Activity: Benzofuran-substituted analogs (4a-g) exhibit broad-spectrum activity, suggesting that bulky aromatic groups enhance membrane penetration .
- Enzyme Inhibition: Bromophenylamino derivatives (5d) show potent cholinesterase inhibition, likely due to halogen-mediated hydrophobic interactions . The -CF₃ group’s stronger electronegativity could modulate binding affinity in similar targets.
- Anticancer Potential: Indole-substituted derivatives (e.g., 5a–l) target Bcl-2, with IC₅₀ values in the micromolar range . The trifluoromethyl group’s metabolic stability might improve pharmacokinetics in such applications.
Key Observations :
- Trifluoromethyl Challenges : Introducing -CF₃ groups often requires specialized reagents (e.g., trifluoromethylating agents), which may explain the lack of reported synthesis in the evidence .
- Aryl vs. Heteroaryl Substituents : Benzofuran and indole derivatives achieve high yields (70–85%) via one-pot methods, indicating that complex substituents are synthetically feasible .
Biological Activity
3-(Trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazolo-thiadiazoles, which are known for their potential therapeutic applications in various fields including oncology and infectious diseases. This article explores the biological activity of this compound through a review of recent studies, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 201.19 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a promising candidate for drug development.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.19 g/mol |
| IUPAC Name | This compound |
| InChI Key | ZVZJYQXWZVZBPA-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have shown that derivatives of triazolo-thiadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For example:
- In vitro Studies : The compound demonstrated IC50 values ranging from 1.1 µM to 18.8 µM against different cancer cells, indicating strong anticancer potential .
- Mechanism of Action : The mechanism involves inhibition of anti-apoptotic proteins like Bcl-2. Compounds derived from this scaffold have shown selective sub-micromolar activity against Bcl-2-expressing human cancer cell lines .
Antimicrobial Activity
The antibacterial properties of triazolo-thiadiazoles have also been explored:
- Study Findings : A study evaluated the antibacterial activity of synthesized derivatives against Gram-negative bacteria such as E.coli and Klebsiella pneumoniae. Results indicated significant inhibition zones compared to control .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes:
- Thymidine Phosphorylase Inhibition : Some derivatives showed comparable or better inhibitory activity against thymidine phosphorylase than standard reference compounds .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the triazolo-thiadiazole scaffold can significantly influence biological activity:
- Substituent Effects : The introduction of different substituents at specific positions on the thiadiazole ring can enhance or reduce biological efficacy. For instance, the presence of electron-withdrawing groups like trifluoromethyl increases potency against cancer cells .
Case Study 1: Anticancer Activity Evaluation
A series of synthesized triazolo-thiadiazole derivatives were tested for their anticancer properties in vitro. Notably:
- Compound 5k exhibited an IC50 value significantly lower than that of gossypol (a known Bcl-2 inhibitor), indicating its potential as a lead compound for further development in cancer therapy .
Case Study 2: Antibacterial Screening
A new class of N-acetyl derivatives derived from triazolo-thiadiazoles was synthesized and tested against bacterial strains:
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
